N-((4-cyclohexylthiazol-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
Description
Historical Development of Isoxazole-Based Heterocyclic Compounds
Isoxazole derivatives first gained prominence in the late 19th century with the discovery of natural products like ibotenic acid, which features a fused isoxazole ring. The development of synthetic methodologies, such as the Hantzsch-thiazole synthesis (1882), enabled systematic exploration of thiazole-isoxazole hybrids. By the mid-20th century, cycloaddition reactions using nitrile oxides and alkynes became a cornerstone for constructing isoxazole cores, as demonstrated in the synthesis of antiviral agents like leflunomide.
A pivotal advancement occurred in the 2000s with the integration of computational modeling to predict bioactivity. For example, 5-(thiophen-2-yl)isoxazole motifs emerged as privileged structures in kinase inhibitors, leveraging thiophene’s electron-rich π-system for target binding. The compound under review represents a modern iteration of these efforts, combining historical synthetic approaches with contemporary design principles.
Significance in Medicinal Chemistry Research
Isoxazole-thiazole hybrids occupy a critical niche in drug discovery due to their dual capacity for target engagement and metabolic stability. Key pharmacological attributes include:
- Multitarget Modulation : The thiazole ring’s sulfur atom facilitates hydrogen bonding with cysteine residues in enzymes, while the isoxazole’s nitrogen-oxygen dipole enhances solubility.
- Structural Versatility : Substituents like the cyclohexyl group in N-((4-cyclohexylthiazol-2-yl)methyl) derivatives improve membrane permeability, as evidenced by logP values averaging 2.8–3.2.
Recent studies highlight their efficacy against drug-resistant pathogens and cancer cell lines. For instance, analogs featuring thiophene substitutions exhibit IC50 values of 2.63–19.72 μM in breast cancer models, surpassing non-heterocyclic counterparts.
Structural Classification within Heterocyclic Frameworks
The compound belongs to the polyheterocyclic carboxamide family, characterized by fused aromatic systems and amide linkages. Its structure can be deconstructed as follows:
Comparative analysis reveals that the methylene bridge between thiazole and carboxamide optimizes conformational flexibility, enabling adaptation to binding pockets.
Current Research Landscape and Knowledge Gaps
Recent advances focus on trifluoromethyl (-CF3) substitutions to enhance potency. For example, 4-(trifluoromethyl)isoxazoles demonstrate 8-fold greater anticancer activity compared to non-fluorinated analogs. However, critical gaps persist:
- Mechanistic Specificity : Few studies elucidate whether bioactivity stems from direct target inhibition or secondary metabolic effects.
- In Vivo Validation : Only 12% of published works include animal models, limiting translational potential.
- Resistance Mitigation : While thiophene-isoxazole hybrids show promise against multidrug-resistant bacteria, their efflux pump inhibition mechanisms remain uncharacterized.
Ongoing research prioritizes high-throughput screening to identify derivatives with optimized ADMET profiles, though synthetic complexity remains a barrier to scalability.
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c22-18(13-9-15(23-21-13)16-7-4-8-24-16)19-10-17-20-14(11-25-17)12-5-2-1-3-6-12/h4,7-9,11-12H,1-3,5-6,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRXNBVJLQITCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole and isoxazole rings, followed by their functionalization and coupling to form the final compound. Common reagents and conditions include:
Thiazole formation: Cyclohexylamine and α-haloketones under acidic or basic conditions.
Isoxazole formation: 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.
Coupling reactions: Use of coupling agents like EDCI or DCC in the presence of catalysts.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-((4-cyclohexylthiazol-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of thiophene to sulfoxides or sulfones using oxidizing agents like m-CPBA.
Reduction: Reduction of the isoxazole ring using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic or nucleophilic substitution reactions on the thiazole or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: m-CPBA, hydrogen peroxide.
Reducing agents: LiAlH4, sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Anticancer Activity
Isoxazole derivatives, including N-((4-cyclohexylthiazol-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide, have been studied for their anticancer properties. Research indicates that isoxazoles can inhibit tumor growth through various mechanisms, including the inhibition of cyclooxygenase enzymes (COX) which are implicated in cancer progression. For instance, compounds similar to this compound have shown selective inhibition of COX-2, making them potential candidates for cancer therapy .
Anti-inflammatory Effects
The anti-inflammatory properties of isoxazole derivatives are well-documented. Studies have demonstrated that these compounds can reduce inflammation by inhibiting COX enzymes, particularly COX-2, which is often upregulated in inflammatory diseases. The presence of specific substituents on the isoxazole ring enhances their selectivity and potency as anti-inflammatory agents .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties. Isoxazoles with thiophene moieties have exhibited significant antibacterial activity against various pathogens such as E. coli and S. aureus. The structural features that contribute to this activity include lipophilicity and the ability to disrupt bacterial cell membranes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological profile.
| Structural Feature | Impact on Activity |
|---|---|
| Cyclohexyl group | Enhances lipophilicity and may improve binding affinity to biological targets |
| Thiazole moiety | Contributes to biological activity through electron-withdrawing effects |
| Isoxazole ring | Essential for the compound's interaction with COX enzymes and other targets |
Research indicates that modifications to these structural components can lead to improved efficacy and selectivity for desired biological activities .
Synthesis and Evaluation
A study by Rajanarendar et al. (2015) synthesized a series of isoxazole derivatives and evaluated their anti-inflammatory activities using carrageenan-induced paw edema models. The findings revealed that certain modifications led to enhanced COX inhibitory activity, suggesting a promising avenue for further development of this compound analogs .
Antitumor Efficacy
Vitale et al. (2014) designed new isoxazoles based on lead compounds known for their selective COX inhibition. The study demonstrated that specific substitutions on the isoxazole ring significantly improved anticancer activity in vitro against ovarian cancer cell lines . This highlights the potential of this compound as a scaffold for developing novel anticancer agents.
Mechanism of Action
The mechanism of action of N-((4-cyclohexylthiazol-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following compounds share structural motifs with the target molecule, including thiazole, isoxazole, thiophene, or carboxamide groups, but differ in substituents and biological activities:
SAR Insights
- Thiazole Substitution : Bulkier groups (e.g., cyclohexyl vs. methyl in ) may enhance target engagement through hydrophobic interactions .
- Isoxazole-Thiophene Linkage : The conjugation of isoxazole and thiophene (common in ) likely stabilizes π-π stacking with biological targets .
- Carboxamide Flexibility : Derivatives with flexible methylene linkers (e.g., ) show improved enzyme inhibition, suggesting that the target’s methylene bridge may optimize binding .
Biological Activity
N-((4-cyclohexylthiazol-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a thiazole ring and thiophene substituent, may possess diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N2OS, with a molecular weight of 342.44 g/mol. The structure includes:
- Thiazole Ring : Contributes to the compound's reactivity and potential biological activity.
- Thiophene Substituent : Enhances the compound's chemical properties and interaction with biological targets.
Structural Representation
| Feature | Description |
|---|---|
| Molecular Formula | C17H22N2OS |
| Molecular Weight | 342.44 g/mol |
| Key Functional Groups | Thiazole, Thiophene, Isoxazole |
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate key biological pathways, potentially leading to therapeutic effects in various conditions.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. For instance, similar isoxazole derivatives have shown promising results in inhibiting the proliferation of human promyelocytic leukemia cells (HL-60) with IC50 values ranging from 86 to 755 μM .
- Neuroprotective Effects : Isoxazole derivatives have been linked to neurogenesis and cognitive enhancement in animal models. For example, compounds like Isx-9 have been shown to promote neurogenesis in the hippocampus, which may be relevant for developing treatments for neurodegenerative diseases .
Case Studies and Experimental Data
Recent studies have evaluated the biological activities of isoxazole derivatives similar to this compound:
| Study Reference | Compound Tested | Cell Line | IC50 (μM) | Observations |
|---|---|---|---|---|
| Isoxazole (3) | HL-60 | 86 | Induced apoptosis through Bcl-2 downregulation | |
| Isx-9 | Hippocampal GCNs | N/A | Enhanced neurogenesis and cognitive function |
These findings indicate the potential for this compound to serve as a lead compound for further drug development targeting cancer or neurodegenerative disorders.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Thiazole Ring : Achieved via Hantzsch thiazole synthesis.
- Cyclopentane Ring Formation : Introduced through cyclization reactions.
- Thiophene Ring Introduction : Synthesized using the Gewald reaction.
Summary of Synthetic Steps
| Step | Reaction Type |
|---|---|
| Thiazole Formation | Hantzsch thiazole synthesis |
| Cyclopentane Formation | Cyclization |
| Thiophene Introduction | Gewald reaction |
| Coupling | Amide bond formation |
Q & A
Basic: What synthetic routes are recommended for preparing N-((4-cyclohexylthiazol-2-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide, and how can intermediates be validated?
Answer:
A two-step approach is commonly employed:
Thiazole ring formation : React 4-cyclohexylthiazole-2-carbaldehyde with a methylamine derivative in acetonitrile under reflux to form the (4-cyclohexylthiazol-2-yl)methylamine intermediate.
Isoxazole coupling : Use a carbodiimide-mediated coupling (e.g., EDC/HOBt) to conjugate the amine intermediate with 5-(thiophen-2-yl)isoxazole-3-carboxylic acid. Validate intermediates via 1H/13C NMR (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, thiophene protons at δ 6.8–7.4 ppm) and HPLC-MS (e.g., intermediate molecular ion [M+H]+ at m/z 320–340) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions often arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:
- Dose-response standardization : Test across a 10 nM–100 µM range in triplicate.
- Orthogonal assays : Pair cytotoxicity (MTT assay) with apoptosis markers (Annexin V/PI) and target-specific assays (e.g., kinase inhibition if applicable).
- Structural analogs : Compare activity with derivatives lacking the cyclohexyl or thiophene groups to isolate pharmacophore contributions .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- HPLC-PDA : Use a C18 column (ACN/water gradient) to detect impurities (<0.5% area).
- Thermogravimetric analysis (TGA) : Assess decomposition temperature (typically >200°C for carboxamides).
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; monitor degradation via NMR (e.g., hydrolysis of the carboxamide bond) .
Advanced: What computational strategies are effective for predicting target binding modes of this compound?
Answer:
- Molecular docking : Use AutoDock Vina with GSK-3β or Aurora kinase crystal structures (PDB: 1Q3W, 2C6E) to model interactions. Prioritize hydrogen bonds between the carboxamide group and kinase hinge regions.
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å).
- Pharmacophore mapping : Align with known isoxazole-thiazole inhibitors (e.g., ATP-competitive scaffolds) .
Basic: How can researchers optimize reaction yields for the thiazole-methylamine intermediate?
Answer:
- Solvent selection : Acetonitrile increases cyclization efficiency vs. DMF (yields improve by 15–20%).
- Catalyst screening : Add 0.1 eq. iodine and triethylamine to promote sulfur elimination during cyclization (yield: 76–82%) .
- Workup : Precipitate crude product in ice-cold water and recrystallize from ethanol/DMF (4:1) .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 knockout : Silence putative targets (e.g., kinases) in HEK293T cells and assess rescue of compound activity.
- SPR biosensing : Measure real-time binding kinetics (KD <1 µM suggests high affinity).
- Metabolomic profiling : Use LC-MS to track downstream pathway perturbations (e.g., ATP depletion in kinase inhibition) .
Basic: What are the key spectral signatures for confirming the compound’s structure?
Answer:
- IR : Carboxamide C=O stretch at 1660–1680 cm⁻¹, thiophene C-S at 690–710 cm⁻¹.
- 1H NMR : Thiophene protons as doublets (δ 7.2–7.5 ppm), cyclohexyl as a multiplet (δ 1.2–2.1 ppm).
- 13C NMR : Isoxazole C=O at 165–170 ppm, thiazole C-N at 150–155 ppm .
Advanced: How can researchers design SAR studies to improve metabolic stability?
Answer:
- Cyclohexyl substitution : Replace with adamantane to reduce CYP450-mediated oxidation.
- Thiophene bioisosteres : Substitute with furan or pyridine to enhance microsomal stability (t1/2 >60 min).
- Prodrug strategies : Mask the carboxamide as an ester for improved bioavailability .
Table 1: Representative Biological Data for Analogous Compounds
| Compound | IC50 (µM) | Target | Reference |
|---|---|---|---|
| 5-(Thiophen-2-yl)isoxazole | 0.45 | GSK-3β | |
| 4-Cyclohexylthiazole | 1.2 | Aurora kinase |
Basic: What solvents and conditions are optimal for recrystallization?
Answer:
- Ethanol/DMF (4:1) : Yields needle-like crystals suitable for X-ray diffraction.
- Hexane/EtOAc (3:1) : For rapid precipitation (purity >98%).
- Avoid halogenated solvents (e.g., DCM) due to carboxamide solvolysis risks .
Advanced: How can in silico models predict off-target effects?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
